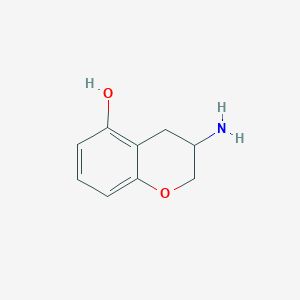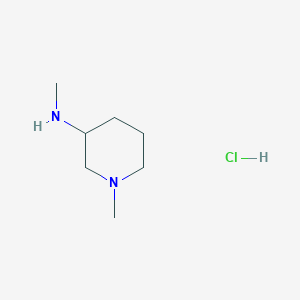![molecular formula C10H7NO B11918728 7H-Furo[3,2-f]indole CAS No. 863993-85-5](/img/structure/B11918728.png)
7H-Furo[3,2-f]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo[3,2-f]indole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo[3,2-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound in the presence of an acid catalyst . Another approach involves the cyclization of bishydrazone derivatives of ethyl pyruvate using polyphosphates as condensing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7H-Furo[3,2-f]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The positions 3 and 5 on the indole ring are particularly reactive towards electrophilic attack .
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents. Reactions are typically carried out in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or alkylated derivatives of this compound .
Aplicaciones Científicas De Investigación
7H-Furo[3,2-f]indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 7H-Furo[3,2-f]indole exerts its effects is primarily through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Furoindole: Compounds with different positions of the furan ring fused to the indole ring.
Pyrroloindole: Compounds where a pyrrole ring is fused to the indole ring instead of a furan ring.
Uniqueness: 7H-Furo[3,2-f]indole is unique due to the specific fusion of the furan ring to the indole ring, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
863993-85-5 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
7H-furo[3,2-f]indole |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6,11H |
Clave InChI |
WCHDQSFJCXWNCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CC3=C(C=CO3)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)



![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)
![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)


![6-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B11918700.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)


